

Section 1: Molecular Identity & Physicochemical Properties[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *4-(Boc-Amino)-1-cyclobutyl-piperidine*

CAS No.: *1134330-42-9*

Cat. No.: *B1439755*

[Get Quote](#)

The accurate characterization of **4-(Boc-Amino)-1-cyclobutyl-piperidine** is critical for maintaining stoichiometry in parallel synthesis and ensuring data integrity in mass spectrometry workflows.

Structural Definition

- IUPAC Name: *tert-Butyl (1-cyclobutylpiperidin-4-yl)carbamate*
- Molecular Formula:
- Structural Composition:
 - Core: Piperidine ring (saturated nitrogen heterocycle).[1]
 - N1-Substituent: Cyclobutyl group (confers metabolic stability and lipophilic bulk).
 - C4-Substituent: *tert*-Butoxycarbonyl (Boc) protected primary amine.

Molecular Weight & Mass Spectrometry Data

For analytical validation, researchers must distinguish between the average molecular weight (for gravimetric calculations) and the monoisotopic mass (for high-resolution MS).

Parameter	Value	Significance
Average Molecular Weight	254.37 g/mol	Use for molarity calculations and reagent weighing.
Monoisotopic Mass	254.1994 Da	The exact mass of the most abundant isotope ().
[M+H] ⁺	255.2067 m/z	The expected parent ion in positive mode ESI-MS.
[M+Na] ⁺	277.1892 m/z	Common adduct observed in LC-MS.

Physicochemical Profile (Predicted)[1]

- LogP (cLogP): ~2.3 – 2.6 (Moderate lipophilicity, ideal for CNS penetration).
- Topological Polar Surface Area (TPSA): ~58 Å² (Well within the <90 Å² threshold for blood-brain barrier permeability).
- pKa (Piperidine N): ~8.5 – 9.0 (Basic, likely protonated at physiological pH).

Section 2: Synthetic Pathways

The most robust route to **4-(Boc-Amino)-1-cyclobutyl-piperidine** is the Reductive Amination of commercially available 4-(Boc-amino)piperidine with cyclobutanone. This method avoids over-alkylation and proceeds under mild conditions compatible with the acid-sensitive Boc group.

Retrosynthetic Analysis

The target molecule is disconnected at the N1–Cyclobutyl bond.

- Synthon A: 4-(Boc-amino)piperidine (Nucleophile).
- Synthon B: Cyclobutanone (Electrophile).

Validated Experimental Protocol

Objective: Synthesis of **4-(Boc-Amino)-1-cyclobutyl-piperidine** on a 10 mmol scale.

Reagents:

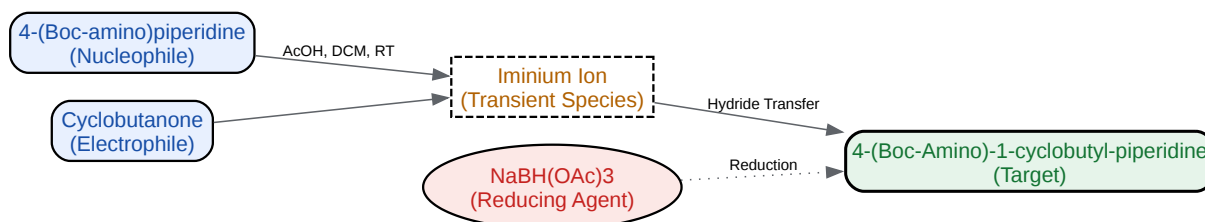
- 4-(Boc-amino)piperidine (2.00 g, 10 mmol)
- Cyclobutanone (0.84 g, 12 mmol, 1.2 eq)
- Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 eq)
- Acetic Acid (AcOH) (0.6 mL, 10 mmol, 1.0 eq)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (40 mL)

Step-by-Step Methodology:

- **Imine Formation:** In a dry round-bottom flask under nitrogen, dissolve 4-(Boc-amino)piperidine in DCM (40 mL). Add Cyclobutanone and Acetic Acid. Stir at room temperature (RT) for 30–60 minutes to allow the formation of the iminium ion intermediate.
- **Reduction:** Cool the solution to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 10 minutes. Note: STAB is preferred over NaCNBH₃ due to lower toxicity and better selectivity for aldehydes/ketones over the Boc group.
- **Reaction:** Allow the mixture to warm to RT and stir overnight (12–16 hours). Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.
- **Quench & Workup:** Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.
- **Extraction:** Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine organic extracts.

- Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude residue is typically a white to off-white solid. If necessary, purify via flash column chromatography (SiO₂, 0–5% MeOH/DCM).

Reaction Pathway Visualization



[Click to download full resolution via product page](#)

Caption: Figure 1: Reductive amination pathway utilizing Sodium Triacetoxyborohydride (STAB) for selective N-alkylation.

Section 3: Analytical Characterization & QC

To ensure the material is suitable for biological assay, it must meet specific purity criteria.

¹H NMR (400 MHz, CDCl₃) Diagnostic Peaks:

- 1.44 (s, 9H): Boc tert-butyl group (Strong singlet).
- 1.60–2.10 (m, 10H): Overlapping multiplets from the cyclobutyl ring () and piperidine C3/C5 protons.
- 2.70–2.90 (m, 3H): Piperidine C2/C6 equatorial protons and the cyclobutyl methine ().
- 3.40–3.60 (br s, 1H): Methine proton at C4 ().

- 4.45 (br s, 1H): Carbamate

proton.

Quality Control (QC) Checklist:

Purity: >95% by HPLC (214 nm or 254 nm).

Identity: Mass correlation ($[M+H]^+ = 255.2 \pm 0.1$).

Residual Solvent: DCM < 600 ppm (ICH Q3C guidelines).

Section 4: Applications in Drug Discovery[2][3][4]

This scaffold acts as a "protected diamine linker," allowing medicinal chemists to modulate the pharmacokinetic (PK) properties of a drug candidate.

Pharmacophore Modulation

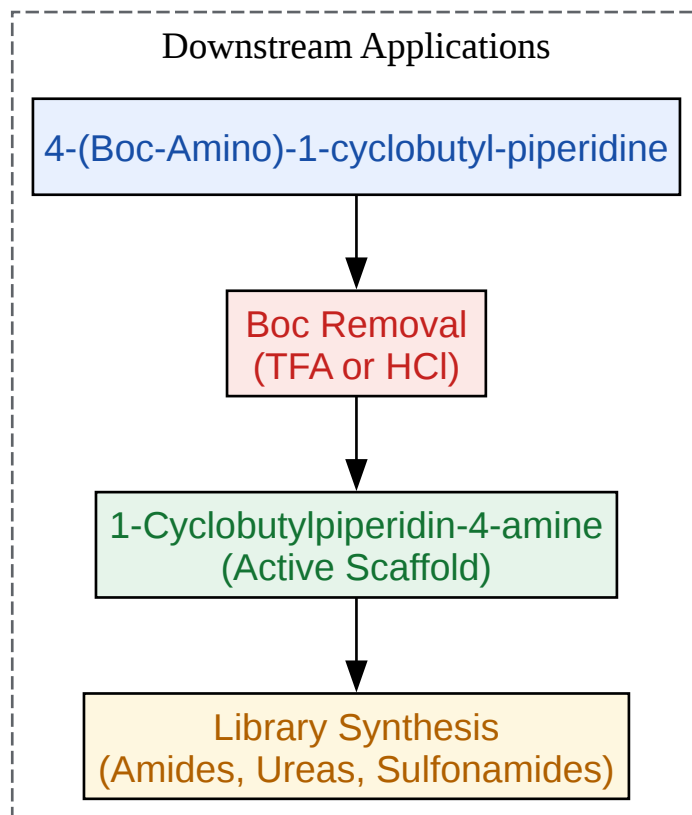
- Cyclobutyl Group: Introduces a compact lipophilic domain (character) that improves metabolic stability compared to linear alkyl chains (n-butyl) by reducing the number of rotatable bonds and mitigating -oxidation.
- Piperidine Ring: A privileged structure in CNS drugs (e.g., Donepezil, Haloperidol) that provides a defined vector for substituent display.

Deprotection Strategy

The Boc group serves as a temporary mask. To access the free primary amine for further derivatization (e.g., amide coupling, sulfonylation):

- Reagent: 4M HCl in Dioxane or Trifluoroacetic Acid (TFA)/DCM (1:1).
- Conditions: Stir at RT for 1–2 hours.
- Product: 1-Cyclobutylpiperidin-4-amine (as HCl or TFA salt).

- Note: The cyclobutyl amine is basic; ensure the workup maintains the integrity of the tertiary amine.



[Click to download full resolution via product page](#)

Caption: Figure 2: Workflow for utilizing the scaffold in diversity-oriented synthesis.

References

- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." *The Journal of Organic Chemistry*, 61(11), 3849-3862. [\[Link\]](#)
- Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." *Journal of Medicinal Chemistry*, 54(8), 2529–2591. [\[Link\]](#)
- PubChem Compound Summary. (2024). "4-(Boc-amino)piperidine." [\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) National Center for Biotechnology Information. [\[Link\]](#)

- Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." *Angewandte Chemie International Edition*, 49(48), 8993-8995. (Context on small rings like cyclobutyl/oxetane). [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Buy 1-BOC-4-\(tosyloxy\)piperidine | 118811-07-7 \[smolecule.com\]](#)
- [2. chemimpex.com \[chemimpex.com\]](#)
- [3. caymanchem.com \[caymanchem.com\]](#)
- [4. 1-叔丁氧羰基-4-氨基哌啶 97% | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [5. 4-Amino-1-Boc-piperidine CAS 87120-72-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma \[hsppharma.com\]](#)
- To cite this document: BenchChem. [Section 1: Molecular Identity & Physicochemical Properties[1]]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1439755/docs#section-1-molecular-identity-physicochemical-properties-1\]](https://www.benchchem.com/product/b1439755/docs#section-1-molecular-identity-physicochemical-properties-1)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)